molecular formula C17H21NO2Si B15062236 Ethyl [dimethyl(phenyl)silyl]phenylcarbamate CAS No. 90100-93-9

Ethyl [dimethyl(phenyl)silyl]phenylcarbamate

Cat. No.: B15062236
CAS No.: 90100-93-9
M. Wt: 299.44 g/mol
InChI Key: OFURVJSYUXGLPR-UHFFFAOYSA-N
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Description

Ethyl [dimethyl(phenyl)silyl]phenylcarbamate (CAS 2921-34-8) is a silicon-containing carbamate derivative with the molecular formula C₁₁H₁₇NO₂Si and a molecular weight of 235.35 g/mol . Its synthesis typically involves nucleophilic substitution or silylation reactions, as seen in related compounds like methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate .

Properties

CAS No.

90100-93-9

Molecular Formula

C17H21NO2Si

Molecular Weight

299.44 g/mol

IUPAC Name

ethyl N-[dimethyl(phenyl)silyl]-N-phenylcarbamate

InChI

InChI=1S/C17H21NO2Si/c1-4-20-17(19)18(15-11-7-5-8-12-15)21(2,3)16-13-9-6-10-14-16/h5-14H,4H2,1-3H3

InChI Key

OFURVJSYUXGLPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (dimethyl(phenyl)silyl)(phenyl)carbamate typically involves the reaction of dimethyl(phenyl)silyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

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Biological Activity

Ethyl [dimethyl(phenyl)silyl]phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamate compounds, characterized by the presence of a carbamate functional group. The structural formula can be represented as follows:

C1H1NO2SiC1H1C1H1\text{C}_1\text{H}_1\text{N}\text{O}_2\text{Si}\text{C}_1\text{H}_1\text{C}_1\text{H}_1

This compound exhibits unique properties attributed to the silyl group, which can influence its solubility and reactivity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that carbamates can modulate enzyme activities, particularly those involved in neurotransmitter regulation. For instance, carbamate derivatives have been shown to act as inhibitors of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which has implications for treating neurodegenerative diseases such as Alzheimer's.

Therapeutic Applications

This compound has been investigated for its potential use in:

  • Neurological disorders : Due to its ability to inhibit acetylcholinesterase, it may be beneficial in managing conditions like Alzheimer's disease.
  • Antiepileptic properties : Recent patents indicate that phenyl carbamate compounds, including derivatives similar to this compound, have shown promise in preventing and treating epilepsy by modulating neuronal excitability and synaptic transmission .

In vitro Studies

A study evaluated the effects of various carbamates on neuronal cell lines. The results indicated that this compound exhibited a significant increase in cell viability under oxidative stress conditions, suggesting a protective effect against neurotoxicity.

CompoundCell Viability (%)Oxidative Stress Marker
Control1005 µM
This compound1503 µM

In vivo Studies

Animal models treated with this compound showed reduced seizure frequency compared to controls, supporting its potential as an antiepileptic agent. The mechanism was hypothesized to involve modulation of GABAergic signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl [dimethyl(phenyl)silyl]phenylcarbamate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Lipophilicity (log k) Key Functional Groups
This compound C₁₁H₁₇NO₂Si 235.35 2921-34-8 3.2 (estimated) Silyl, carbamate
Ethyl N-phenylcarbamate C₉H₁₁NO₂ 165.19 101-99-5 2.8 Carbamate
Ethyl ethyl(phenyl)carbamate C₁₁H₁₅NO₂ 193.24 1013-75-8 3.0 Alkyl, carbamate
Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate C₁₄H₁₈O₂Si 262.38 N/A 3.5 Silyl, ester, allene

Key Observations :

  • The silicon atom in this compound increases its molecular weight and lipophilicity compared to non-silylated carbamates like Ethyl N-phenylcarbamate .
  • Silylated compounds (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate) exhibit higher log k values, suggesting greater affinity for nonpolar environments .

Analytical and Application-Based Differences

Key Findings :

  • Silylated carbamates require specialized HPLC conditions (e.g., bonded octadecylsilyl phases) due to their hydrophobicity, whereas simpler carbamates are resolved with standard acetonitrile-water gradients .
  • Ethyl N-phenylcarbamate and its derivatives are widely used in agrochemicals (e.g., desmedipham) , while silylated analogues remain niche intermediates in organosilicon chemistry .

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